Methyl 18-iodooctadecanoate
Description
Methyl 18-iodooctadecanoate is a long-chain fatty acid methyl ester characterized by an iodine substituent at the terminal (18th) carbon of the octadecanoate backbone. Its molecular formula is inferred to be C19H37IO2, based on structural analogs like Ethyl 18-iodooctadecanoate (C20H39IO2) .
Properties
Molecular Formula |
C19H37IO2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 18-iodooctadecanoate |
InChI |
InChI=1S/C19H37IO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI Key |
LWYDCLXTPYNVFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 18-iodooctadecanoate can be synthesized through the iodination of methyl stearate. The typical synthetic route involves the following steps:
Iodination: Methyl stearate is reacted with iodine in the presence of a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of methyl stearate are iodinated using industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 18-iodooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents (e.g., ether) under reflux conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents at elevated temperatures.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., methyl 18-aminooctadecanoate).
Reduction: Methyl stearate.
Oxidation: Methyl 18-oxooctadecanoate.
Scientific Research Applications
Methyl 18-iodooctadecanoate has several scientific research applications:
Organic Synthesis: Used as a precursor for the synthesis of various iodinated compounds and as a reagent in organic transformations.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Material Science: Utilized in the preparation of functionalized materials and surface modifications.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 18-iodooctadecanoate depends on its chemical reactivity and interactions with other molecules. The iodine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. In biological systems, the ester group can be hydrolyzed to release the corresponding fatty acid, which can then interact with cellular components and pathways.
Comparison with Similar Compounds
Ethyl 18-iodooctadecanoate (CAS 100018-96-0)
Methyl 17-Methyloctadecanoate (CAS 55124-97-5)
Methyl 10-Oxooctadecanoate (CAS 870-10-0)
- Molecular Formula : C19H36O3.
- Key Difference : Ketone group at C10 vs. iodine at C17.
- Impact : The ketone group increases polarity (PSA = 43.37 Ų) and enables conjugation reactions (e.g., epoxidation), unlike the iodine substituent, which is more electronegative and redox-active .
Physicochemical Properties
*Inferred values based on structural analogs.
Challenges and Limitations
- Synthetic Complexity : Introducing iodine at terminal positions requires specialized reagents (e.g., HI or I2 under controlled conditions).
- Stability Concerns : C-I bonds are prone to photolytic or thermal degradation compared to C-C or C-O bonds in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
